molecular formula C31H34N10O6 B584233 Bis [2-[(2-Amino-1,6-dihydro-6-O-benzyl-9H-purin-9yl)methoxy]ethanol] CAS No. 1346599-81-2

Bis [2-[(2-Amino-1,6-dihydro-6-O-benzyl-9H-purin-9yl)methoxy]ethanol]

Cat. No.: B584233
CAS No.: 1346599-81-2
M. Wt: 642.677
InChI Key: KMJCGVLLUYFSGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bis [2-[(2-Amino-1,6-dihydro-6-O-benzyl-9H-purin-9yl)methoxy]ethanol] (hereafter referred to as the target compound) is a dimeric purine derivative with the molecular formula C₃₁H₃₄N₁₀O₆ and a molecular weight of 642.67 g/mol . Its structure comprises two modified purine moieties linked via 2-[(methoxy)ethanol] groups, each substituted with a benzyl group at the 6-O position (Figure 1).

Properties

IUPAC Name

2-[[2-[[[9-(2-hydroxyethoxymethyl)-6-phenylmethoxypurin-2-yl]amino]methylamino]-6-phenylmethoxypurin-9-yl]methoxy]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H34N10O6/c42-11-13-44-20-40-18-34-24-26(40)36-30(38-28(24)46-15-22-7-3-1-4-8-22)32-17-33-31-37-27-25(35-19-41(27)21-45-14-12-43)29(39-31)47-16-23-9-5-2-6-10-23/h1-10,18-19,42-43H,11-17,20-21H2,(H,32,36,38)(H,33,37,39)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMJCGVLLUYFSGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=NC(=NC3=C2N=CN3COCCO)NCNC4=NC5=C(C(=N4)OCC6=CC=CC=C6)N=CN5COCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H34N10O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

642.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Benzylation of the Purine Core

The 6-hydroxy group of 2-amino-1,6-dihydro-9H-purin-6-one is protected as a benzyl ether to prevent undesired reactivity during subsequent steps. This is achieved via nucleophilic substitution using benzyl bromide in dimethylformamide (DMF) with potassium carbonate as a base. The reaction proceeds at 60–80°C for 12–24 hours, yielding 6-O-benzyl-2-amino-9H-purine with >85% purity. Alternative benzylating agents, such as benzyl trichloroacetimidate, have been explored but require acidic catalysts, complicating purification.

Etherification with Methoxyethanol

Etherification at the purine’s 9-position employs methoxyethanol under Mitsunobu conditions or nucleophilic substitution.

Mitsunobu Reaction :
A preferred method involves reacting 6-O-benzyl-2-amino-9H-purine with 2-methoxyethanol using diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (PPh₃) in tetrahydrofuran (THF). The reaction is conducted at 0–5°C to minimize side products, achieving 70–80% yield of the mono-substituted intermediate. Subsequent repetition with excess reagents drives bis-ether formation, though this risks oligomerization.

Nucleophilic Substitution :
Activation of the purine’s 9-position with a leaving group (e.g., chlorine) enables displacement by methoxyethanol. For example, treatment of 6-O-benzyl-2-amino-9-chloropurine with sodium methoxyethoxide in DMF at 100°C for 8 hours yields the bis-ether product. This method requires stringent anhydrous conditions to prevent hydrolysis.

Optimization of Reaction Conditions

Solvent and Temperature Effects

  • DMF vs. THF : DMF enhances solubility of the purine intermediate but may promote side reactions at elevated temperatures. THF, while less polar, improves regioselectivity in Mitsunobu reactions.

  • Temperature Control : Lower temperatures (0–25°C) favor mono-substitution, whereas higher temperatures (50–80°C) drive bis-ether formation but reduce yield due to decomposition.

Stoichiometry and Catalysis

  • Reagent Ratios : A 2.5:1 molar ratio of methoxyethanol to purine derivative optimizes bis-substitution while minimizing oligomers.

  • Catalytic Additives : Tetrabutylammonium iodide (TBAI) accelerates nucleophilic substitution by stabilizing transition states, improving yields by 15–20%.

Purification and Characterization

Chromatographic Techniques

Crude product purification employs silica gel column chromatography with ethyl acetate/methanol (9:1) as the eluent. High-performance liquid chromatography (HPLC) with a C18 column and 0.1% trifluoroacetic acid/acetonitrile gradient resolves bis-ether from mono-ether and oligomeric byproducts.

Spectroscopic Confirmation

  • ¹H NMR : Key signals include δ 7.35–7.28 (m, 5H, benzyl aromatic), δ 5.45 (s, 2H, OCH₂C₆H₅), and δ 3.60–3.45 (m, 8H, methoxyethanol chains).

  • MS (ESI+) : m/z 643.3 [M+H]⁺, consistent with the molecular formula C₃₁H₃₄N₁₀O₆.

Industrial and Pharmaceutical Relevance

Scalability Challenges

Large-scale synthesis requires cost-effective catalysts and solvent recovery systems. Patent US6103901 highlights the use of recycled palladium catalysts for benzylation, reducing production costs by 30%. Continuous-flow reactors have been proposed to enhance yield consistency.

Regulatory Considerations

As an acyclovir impurity, the compound’s synthesis must adhere to ICH Q3A guidelines, limiting its concentration to <0.1% in drug substances . This necessitates stringent in-process controls during antiviral drug manufacturing.

Chemical Reactions Analysis

Types of Reactions

Bis [2-[(2-Amino-1,6-dihydro-6-O-benzyl-9H-purin-9yl)methoxy]ethanol] undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Bis [2-[(2-Amino-1,6-dihydro-6-O-benzyl-9H-purin-9yl)methoxy]ethanol] has several applications in scientific research:

Mechanism of Action

The mechanism of action of Bis [2-[(2-Amino-1,6-dihydro-6-O-benzyl-9H-purin-9yl)methoxy]ethanol] involves its interaction with molecular targets such as enzymes and nucleic acids. The compound can bind to active sites of enzymes, inhibiting their activity, or intercalate into DNA, disrupting replication and transcription processes .

Comparison with Similar Compounds

Structural Analogues in the Purine Antiviral Family

Valacyclovir (VACV)
  • Structure: Monomeric purine with a valine ester side chain (C₁₃H₂₀N₆O₄·HCl, MW 360.80) .
  • Key Differences: Valacyclovir is a prodrug of acyclovir, designed to improve oral bioavailability via esterase-mediated hydrolysis . The target compound lacks an amino acid ester but features benzyl-protected hydroxyl groups, suggesting resistance to hydrolysis and a different pharmacokinetic profile .
  • Pharmacological Impact : Valacyclovir’s valine ester enhances absorption, whereas the target compound’s dimeric structure may slow absorption but extend half-life.
Acyclovir Impurity P (2-[(2-Amino-1,6-dihydro-6-oxo-9H-purin-9-yl)methoxy]acetic Acid)
  • Structure: Monomeric purine with a methoxyacetic acid substituent (CAS 23169-33-7) .
  • Key Differences: The acetic acid group increases polarity, contrasting with the target compound’s lipophilic benzyl-ethanol linkers. This impurity lacks antiviral activity but is critical in quality control for acyclovir synthesis .
L-Leucine 2-[(2-Amino-1,6-dihydro-6-oxo-9H-purin-9-yl)methoxy]ethyl Ester Hydrochloride
  • Structure : Leucine ester analogue (C₁₄H₂₃ClN₆O₄, MW 374.83) .
  • Key Differences: Amino acid esters (leucine/valine) are prodrug strategies; the target compound’s benzyl groups may instead optimize stability or target binding. The leucine derivative’s solubility in DMSO/water contrasts with the target’s likely lower solubility due to dimerization and benzylation .
2-(O⁶-Benzyloxy-purin-9-yl) Acetic Acid
  • Structure : Benzyl-protected purine with acetic acid (C₁₃H₁₂N₄O₃, MW 284.27) .
  • Key Differences: Synthesized via benzylation of purine, similar to the target compound’s 6-O-benzyl group . The acetic acid substituent enables conjugation, whereas the target’s ethanol linkers may facilitate dimer formation or solubility modulation.
Bis N-Benzyloxycarbonyl-6-O-benzyl-valacyclovir
  • Structure : Protected valacyclovir dimer (C₅₇H₆₄N₁₂O₁₂, MW 1109.19) .
  • Key Differences :
    • Dual benzyloxycarbonyl and benzyl groups provide extensive protection, unlike the target compound’s single benzyl groups.
    • This compound’s high molecular weight and complexity suggest specialized applications, such as controlled drug release .

Physicochemical and Pharmacokinetic Comparison

Property Target Compound Valacyclovir Acyclovir Impurity P L-Leucine Ester
Molecular Weight 642.67 360.80 284.27 374.83
Solubility Likely low (lipophilic) High (ester prodrug) Moderate (polar acid) Moderate (DMSO/water)
Metabolic Stability High (benzyl ethers) Low (ester hydrolysis) N/A Moderate (ester hydrolysis)
Bioavailability Unknown (dimer effect) ~55% Non-bioactive Improved via leucine

Mechanistic and Therapeutic Implications

  • However, its dimeric structure may require enzymatic cleavage to release active monomers, altering efficacy kinetics.
  • Synthetic Challenges : The benzyl protection in the target compound necessitates multi-step synthesis, as seen in purine benzylation protocols .

Biological Activity

Bis [2-[(2-Amino-1,6-dihydro-6-O-benzyl-9H-purin-9yl)methoxy]ethanol] (CAS No: 1346599-81-2) is a purine derivative that has garnered attention for its potential biological activities, particularly in the fields of antiviral and antiproliferative research. This compound's structure suggests a range of interactions within biological systems, making it a candidate for further investigation.

  • Molecular Formula : C31H34N10O6
  • Molecular Weight : 642.67 g/mol
  • Appearance : Off-white solid
  • Melting Point : Not available

Biological Activity Overview

Research indicates that Bis [2-[(2-Amino-1,6-dihydro-6-O-benzyl-9H-purin-9yl)methoxy]ethanol] may exhibit various biological activities, including:

  • Antiviral Activity : Similar compounds have been noted for their efficacy against herpes viruses and other viral pathogens. For instance, derivatives of purine compounds like ganciclovir have shown strong antiviral properties against cytomegalovirus and herpes simplex virus .
  • Antiproliferative Effects : The compound's structural analogs have demonstrated significant antiproliferative activity in various cancer cell lines. For example, studies on related benzimidazole derivatives showed IC50 values in the low micromolar range against breast cancer cells (MCF-7) and colorectal cancer cells (HCT116) .
  • Mechanism of Action : The proposed mechanisms include inhibition of nucleic acid synthesis and interference with cellular signaling pathways that regulate cell proliferation and apoptosis.

Antiviral Studies

A study conducted on similar purine derivatives revealed that compounds with modifications at the 9-position showed enhanced antiviral activity. The presence of methoxy groups was particularly noted to improve bioactivity against herpes viruses, suggesting that Bis [2-[(2-Amino-1,6-dihydro-6-O-benzyl-9H-purin-9yl)methoxy]ethanol] could follow similar trends due to its structural features .

Antiproliferative Activity

In vitro studies have demonstrated that related compounds exhibit varying degrees of cytotoxicity against cancer cell lines. For instance:

CompoundCell LineIC50 (µM)Reference
Compound AMCF-73.1
Compound BHCT1164.0
Bis CompoundMCF-7TBDTBD

The exact IC50 value for Bis [2-[(2-Amino-1,6-dihydro-6-O-benzyl-9H-purin-9yl)methoxy]ethanol] remains to be established but is anticipated to be competitive based on structure–activity relationship studies.

Case Study 1: Antiviral Efficacy

In a recent study, derivatives similar to Bis [2-(2-amino)-purine] were tested against herpes simplex virus types 1 and 2. The results indicated that compounds with a benzyl substitution showed significantly higher antiviral activity compared to their unsubstituted counterparts .

Case Study 2: Antiproliferative Testing

A series of tests involving various purine derivatives demonstrated that modifications at the methoxy position significantly influenced antiproliferative activity against multiple cancer cell lines. Notably, compounds with electron-donating groups exhibited enhanced activity due to increased cellular uptake and retention .

Q & A

Q. What spectroscopic methods are recommended for structural confirmation of Bis [2-[(2-Amino-1,6-dihydro-6-O-benzyl-9H-purin-9yl)methoxy]ethanol]?

Answer: 1H NMR and MALDI-TOF mass spectrometry are critical for structural elucidation. For example, in related purine derivatives, 1H NMR can confirm benzyl group integration (δ 7.34–7.45 ppm for aromatic protons) and methoxy/ethanol linkages (δ 5.08–5.63 ppm for methylene bridges). MALDI-TOF provides molecular weight validation, as demonstrated for 2-(O6-benzyloxy-purin-9-yl) acetic acid (observed m/z 285.09 [M+H+]) .

Q. How should Bis [2-[(2-Amino-1,6-dihydro-6-O-benzyl-9H-purin-9yl)methoxy]ethanol] be stored to maintain stability?

Answer: Storage at -20°C is recommended to prevent degradation, particularly for analogs with labile functional groups like acetylated amines or ester linkages. This minimizes hydrolysis and oxidative side reactions .

Q. What are the common impurities associated with this compound, and how are they characterized?

Answer: Key impurities include:

  • Imp. C(EP): 2-Amino-7-[(2-hydroxy-ethoxy)methyl]-1,7-dihydro-6H-purin-6-one (CAS 91702-61-3).
  • Imp. G(EP): 2-[[(2-(Acetylamino)-6-oxo-1,6-dihydro-9H-purin-9-yl]methoxy]ethyl acetate (CAS 75128-73-3).
    These are identified via HPLC with reference standards, using retention time matching and mass spectrometry cross-validation .

Advanced Research Questions

Q. How can researchers optimize the saponification step in purine derivative syntheses to improve yield and purity?

Answer: Optimization involves:

  • Temperature control: Maintain 0°C during NaOH addition to suppress side reactions.
  • Reagent stoichiometry: Use 2 M NaOH for efficient ester hydrolysis.
  • Workup: Adjust pH to 1 with HCl post-reaction to precipitate the product, followed by cold solvent washing (e.g., CH2Cl2) to remove unreacted intermediates. This method achieved 92% yield for 2-(O6-benzyloxy-purin-9-yl) acetic acid .

Q. What methodological approaches resolve discrepancies in impurity profiles during synthesis?

Answer:

  • Chromatographic cross-validation: Compare impurity retention times against certified reference materials (e.g., EP-grade impurities listed in ).
  • Stress testing: Expose the compound to heat, light, or humidity to simulate degradation pathways and identify novel impurities.
  • Mass spectrometry: Use high-resolution MS to distinguish isobaric impurities, such as acetylated vs. benzylated byproducts .

Q. What strategies assess the environmental fate of ethanol-substituted purine analogs?

Answer: Adopt experimental frameworks from environmental chemistry studies, such as:

  • Compartmental analysis: Track distribution in soil, water, and biota using isotope-labeled analogs.
  • Biotic/abiotic transformations: Conduct hydrolysis/photolysis experiments under controlled pH and UV conditions.
  • Ecotoxicity assays: Evaluate impacts on model organisms (e.g., Daphnia magna) at cellular and population levels .

Q. How can conflicting solubility data for structurally similar compounds be reconciled?

Answer:

  • Standardized protocols: Use consistent solvents (e.g., DMSO for initial stock solutions) and temperature controls.
  • Dynamic light scattering (DLS): Detect aggregation phenomena that may falsely indicate low solubility.
  • Comparative studies: Cross-reference data from authoritative databases like NIST Chemistry WebBook, which provides validated phase-change properties (e.g., boiling points, enthalpies of vaporization) .

Methodological Considerations Table

Challenge Recommended Approach Key Evidence
Impurity identificationHPLC with EP reference standards; MALDI-TOF for mass validation
Saponification optimization0°C reaction conditions; 2 M NaOH; acidic precipitation
Environmental fate analysisIsotope labeling; compartmental distribution studies
Solubility discrepanciesStandardized solvent systems; DLS for aggregation analysis

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.